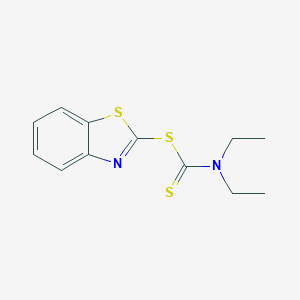

2-Benzothiazolyl diethyldithiocarbamate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzothiazol-2-yl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S3/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMQNMXVVXHZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059122 | |

| Record name | Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-30-7 | |

| Record name | Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolyl diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-yl diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZOTHIAZOLYL DIETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V77729YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radical Scavenging:similar to Their Role in Thermal Oxidation, Dithiocarbamate Derivatives Can Act As Radical Scavengers in Photodegradation Processes.kjpupi.iduv Radiation Can Break Polymer Chains, Creating Free Radicals That Initiate Photooxidation.researchgate.netstabilizers Can React with and Neutralize These Radicals, Preventing Them from Participating in Further Degradative Reactions.researchgate.netthis Mechanism is Particularly Important for Hindered Amine Light Stabilizers Hals , Which Do Not Absorb Uv Radiation but Are Highly Efficient Radical Scavengers.basf.comthe Dithiocarbamate Structure May Contribute to Radical Scavenging, Thus Adding Another Layer of Protection.

The combination of these potential mechanisms suggests that a compound like 2-Benzothiazolyl diethyldithiocarbamate (B1195824) could offer multifunctional protection against photodegradation, acting as a UV absorber via its benzothiazole (B30560) component and as a peroxide decomposer and radical scavenger via its dithiocarbamate (B8719985) component. kjpupi.idresearchgate.net

Applications in Advanced Materials Science and Engineering

Advanced Elastomer and Rubber Compounding Research

In the realm of elastomer technology, the quest for materials with superior performance characteristics is perpetual. 2-Benzothiazolyl diethyldithiocarbamate (B1195824) is instrumental in this pursuit, contributing to the creation of high-performance vulcanizates, influencing rubber-filler interactions, and finding potential applications in thermoplastic elastomers.

The vulcanization process is fundamental to rubber manufacturing, transforming tacky, plastic-like raw rubber into a strong, elastic, and durable material. The choice of accelerator system is critical in defining the final properties of the vulcanizate. 2-Benzothiazolyl diethyldithiocarbamate, as a dithiocarbamate-class accelerator, is known for its fast cure rates at low temperatures. lusida.com This characteristic is particularly advantageous in the production of goods where processing time and energy consumption are critical factors.

Research into high-performance vulcanizates often involves the strategic selection of accelerator systems to achieve a desired balance of properties. For instance, a semi-efficient vulcanizing (Semi-EV) system, which typically has a moderate accelerator to sulfur ratio, can offer a compromise between the excellent thermal and oxidative stability of efficient vulcanizing (EV) systems and the superior mechanical strength and fatigue resistance of conventional vulcanizing (CV) systems. rubbernews.com The use of potent accelerators like those in the dithiocarbamate (B8719985) family, including this compound, is crucial in these formulations.

A comparative study of various accelerators can highlight the performance benefits. For instance, a novel accelerator, Piperidinium pentamethylene dithiocarbamate (PTDC), has demonstrated the ability to produce vulcanizates with superior tensile properties, heat aging resistance, dynamic properties, and compression set behavior when compared to conventional dithiocarbamates like zinc diethyl dithiocarbamate (ZDEC) and zinc dibenzyl dithiocarbamate (ZBEC) in a Semi-EV system. rubbernews.com This suggests that the specific molecular structure of the dithiocarbamate accelerator plays a significant role in the final performance of the vulcanizate.

Table 1: Illustrative Comparison of Vulcanizate Properties with Different Dithiocarbamate Accelerators in a Semi-EV System

| Property | PTDC | ZDEC | ZBEC |

| Tensile Strength (MPa) | Higher | Lower | Lower |

| Retention of Physicals on Heat Aging (%) | Superior | Inferior | Inferior |

| Dynamic Properties | Better | Good | Good |

| Compression Set (%) | Lower | Higher | Higher |

This table is based on comparative findings for different dithiocarbamate accelerators and illustrates the potential for performance variation based on accelerator choice. rubbernews.com

The reinforcement of elastomers with fillers such as carbon black and silica (B1680970) is a standard practice to enhance their mechanical properties. The interaction between the rubber matrix and the filler particles is a critical determinant of the final composite's performance. The surface chemistry of the filler and the composition of the vulcanization system, including the accelerator, can significantly influence these interactions.

While direct research on the interaction of this compound with fillers is not extensively documented in the provided search results, the behavior of similar compounds provides valuable insights. For instance, in silica-filled styrene-butadiene rubber (SBR), a dibenzyldithiocarbamate (B1202937) derivative has been shown to enhance the efficiency of vulcanization by interacting with the silica surface and reducing the adsorption of other curing system components. mdpi.com This leads to a higher crosslink density and improved tensile strength.

In composites filled with both silica and carbon black, the use of a multi-functional silane (B1218182) coupling agent, 2-aminoethyl-2-(3-triethoxysilylpropyl)aminoethyl disulfide (ATD), has been shown to significantly enhance filler-rubber interaction and improve filler dispersion. scispace.comresearchgate.net The disulfide group in ATD can react with the rubber during vulcanization, forming covalent bonds, while the amino and ethoxysilyl groups can interact with the surface of both silica and carbon black. This leads to improvements in the state of cure, hardness, tensile strength, and other mechanical properties. scispace.comresearchgate.net Given that this compound also contains sulfur moieties, it is plausible that it could participate in similar interactions at the filler-rubber interface, although further research is needed to confirm this.

Table 2: Effect of a Multi-functional Silane Coupling Agent (ATD) on the Mechanical Properties of Silica/Carbon Black Co-filled Rubber Composite

| Property | Unmodified Composite | Modified Composite (with ATD) |

| State of Cure | Lower | Higher |

| Hardness | Lower | Higher |

| Tensile Strength | Lower | Higher |

| Tear Strength | Lower | Higher |

| Abrasion Resistance | Lower | Higher |

This table is based on research on a multi-functional silane coupling agent and illustrates the impact of enhanced filler-rubber interactions on mechanical properties. scispace.comresearchgate.net

Thermoplastic elastomers (TPEs) are a class of materials that combine the processing advantages of thermoplastics with the functional performance of elastomers. A significant category of TPEs is thermoplastic vulcanizates (TPVs), which are produced through a process called dynamic vulcanization. In this process, an elastomer is vulcanized while being melt-mixed with a thermoplastic, resulting in a material where fine, cross-linked rubber particles are dispersed in a continuous thermoplastic matrix. tue.nlrug.nl

The choice of the vulcanization system is crucial in the preparation of TPVs. Sulfur-accelerator systems are commonly used for the dynamic vulcanization of diene rubbers like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) in a polypropylene (B1209903) (PP) matrix. rug.nl Accelerators such as N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CZ) and tetramethylthiuram disulfide (TMTD) have been used in the preparation of novel TPVs based on high impact polystyrene (HIPS) and high vinyl polybutadiene (B167195) rubber (HVPBR) blends. sapub.org Given its characteristics as a fast-curing accelerator, this compound could potentially be employed in dynamic vulcanization processes to achieve rapid cross-linking of the rubber phase, which is essential for the development of the desired morphology and properties of the TPV. Further research in this area would be beneficial to explore its specific effects on the morphology and performance of TPVs.

Application in Chemical Sensing and Indicator Technologies

The distinct chemical properties of this compound have led to its exploration in technologies that require sensitive and reliable detection of chemical and physical changes.

Development of Plasma Sterilization Indicators

A key application of this compound is as a coloring assistant in indicators for plasma sterilization processes. google.comgoogle.com These indicators are crucial for verifying that medical instruments have been subjected to the necessary sterilization conditions, typically using hydrogen peroxide plasma.

The compound is incorporated into an ink formulation that also includes a colorless chromogenic pigment and a binder. google.com During the plasma sterilization process, the indicator undergoes a distinct color change. This compound, along with other compounds containing a dithiocarbamyl group, facilitates a slow color change in hydrogen peroxide vapor and a complete color change upon full plasma treatment. google.com This provides a clear visual confirmation that the sterilization cycle has been successfully completed. While specific formulations are proprietary, the general principle involves the interaction of the dithiocarbamyl group with the plasma environment, leading to a modification of the chromogenic pigment.

| Component | Function in Plasma Sterilization Indicator |

| Colorless Chromogenic Pigment | Undergoes a color change upon sterilization. |

| This compound | Acts as a coloring assistant, facilitating the color change. |

| Binder | Provides a medium for the ink formulation. |

| Solvent | Dissolves the components for application. |

Chemosensors for Specific Analytes

The benzothiazole (B30560) and dithiocarbamate moieties within the this compound structure are known to be effective components in chemosensors for various analytes, including metal ions and anions. While direct research on this compound as a singular chemosensor is an area of ongoing investigation, the principles derived from related compounds highlight its potential.

Benzothiazole-based sensors have demonstrated high selectivity and sensitivity for metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺ through mechanisms like fluorescence turn-on or quenching. nih.govresearchgate.net For instance, a novel benzothiazole derivative exhibited a ratiometric and colorimetric response to these ions, with a distinct color change from colorless to yellow. nih.gov Another benzothiazole-based chemosensor showed high sensitivity for Zn²⁺ with a detection limit as low as 7.5 × 10⁻⁷ mol L⁻¹. researchgate.net Similarly, dithiocarbamate compounds are recognized for their ability to detect anions like cyanide. lookchem.com

The combination of these two functional groups in this compound suggests a strong potential for the development of novel chemosensors. The nitrogen and sulfur atoms in the benzothiazole ring, along with the dithiocarbamate group, can act as effective binding sites for specific analytes, leading to a detectable optical or electrochemical signal.

Contributions to Optoelectronic Materials Research

The electronic and photophysical properties of this compound and its constituent parts are also of interest in the field of optoelectronic materials, with potential applications in devices such as organic light-emitting diodes (OLEDs) and solar cells.

Exploration of Photophysical Properties (e.g., Fluorescence, Phosphorescence)

The photophysical properties of materials are central to their performance in optoelectronic devices. While comprehensive studies specifically on this compound are emerging, the characteristics of related benzothiazole and dithiocarbamate compounds provide valuable insights.

Benzothiadiazole (BTD), a related heterocyclic compound, is a well-known fluorophore used in the design of fluorescent sensors and optoelectronic materials. mdpi.com BTD-based compounds are noted for their photostability and the tunability of their emission wavelengths. mdpi.com The fluorescence and phosphorescence of such compounds are influenced by their molecular structure and environment. For example, in certain gold(I) complexes with benzothiadiazoles, both fluorescence and phosphorescence have been observed, with the dominant radiative pathway depending on the specific molecular geometry and spin-orbit coupling. nih.gov

Transient absorption spectroscopy studies on related compounds, such as 2,2'-dithiobis(benzothiazole), have revealed the rapid formation of the benzothiazole-2-thiyl (BS) radical upon photolysis. researchgate.net This technique allows for the observation of short-lived excited states and reaction intermediates, which are crucial for understanding the photophysical pathways. The study of this compound using such techniques would be essential to fully characterize its excited-state dynamics and potential for light-emitting applications.

Potential in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The development of efficient and stable organic materials is a primary focus of OLED and organic solar cell research. Benzothiazole and benzothiadiazole derivatives have been extensively investigated for these applications. mdpi.commdpi.comnih.govrsc.org

In the context of OLEDs, benzothiazole-based materials are utilized for their electroluminescent properties. nih.gov The device architecture typically involves multiple layers of organic materials, and the performance is highly dependent on the properties of the emissive layer. mdpi.comrsc.org

For organic solar cells, benzothiadiazole-based polymers and small molecules have been widely used as electron-acceptor materials due to their strong electron-withdrawing nature. researchgate.netcjps.org The efficiency of these devices is determined by factors such as light absorption, exciton (B1674681) dissociation, and charge transport, all of which are influenced by the molecular structure of the active layer components. nih.gov While the direct application of this compound in these devices has not been extensively reported, its combination of electron-rich (diethyldithiocarbamate) and electron-deficient (benzothiazole) characteristics suggests it could be a candidate for further investigation in the design of novel optoelectronic materials.

Environmental Fate and Ecotoxicological Studies

Environmental Release and Migration Pathways

The entry of 2-Benzothiazolyl diethyldithiocarbamate (B1195824) into the environment is predominantly linked to its use in polymeric materials. Understanding its release and subsequent movement through various environmental compartments is crucial for assessing potential exposure and risk.

Leaching from Polymeric Products into Environmental Compartments

The primary pathway for the environmental release of 2-Benzothiazolyl diethyldithiocarbamate is through leaching from rubber and polymeric products. uri.edu As these materials age and degrade due to environmental factors, constituent chemicals, including accelerators, can migrate into the surrounding environment.

Research indicates that various benzothiazole (B30560) derivatives, which are structurally related to or can be formed from compounds like this compound, are frequently detected in leachates from rubber materials, particularly those derived from tires. nih.govfrontiersin.org Studies on crumb rubber, produced from end-of-life tires, have shown that a cocktail of organic additives and metals readily leaches into seawater. frontiersin.org Benzothiazole is often the organic compound found in the highest concentrations in these leachates. frontiersin.org

The rate and extent of leaching are influenced by several factors, including the properties of the polymer matrix, the concentration of the additive, and environmental conditions such as temperature, pH, and exposure to UV light. researchgate.net For instance, studies on dithiocarbamate (B8719985) accelerators in natural rubber latex have shown that these compounds can migrate to the surface of the vulcanizates during storage, with the amount released increasing over time. researchgate.net

Table 1: Factors Influencing Leaching of Rubber Additives

| Factor | Influence on Leaching | Research Findings |

|---|---|---|

| Material Age/Weathering | Increases leaching rates | Photoaging can enhance the leaching of additives from polymers. researchgate.net |

| Particle Size | Smaller particles have a larger surface area, potentially increasing leaching. | Leaching from tire shreds or chips is greater than from whole tires. researchgate.net |

| Environmental Medium | pH and organic content of soil and water affect mobility. | Acidic environments can increase the leaching of heavy metals from tire-derived materials. wasteforum.cz |

| Temperature | Higher temperatures can accelerate diffusion and leaching processes. | Not specifically detailed for this compound in the provided context. |

| UV Exposure | Can degrade the polymer matrix, facilitating the release of additives. | Exposure to UV light is a known factor in the degradation of polymers. researchgate.net |

Atmospheric Transport and Deposition Research

Once released, particularly from the abrasion of rubber products like tires, particles containing this compound and related compounds can become airborne. Tire wear particles are a significant source of microplastics and associated chemicals in the environment. epa.gov

Benzothiazoles have been identified in atmospheric particulate matter (PM2.5) in various urban environments, indicating their potential for atmospheric transport. gdut.edu.cn The distribution of these compounds suggests that tire debris is a primary source. researchgate.net For example, 2-hydroxybenzothiazole (B105590) (OTH), an oxidation product of benzothiazole, is often the most abundant benzothiazole derivative found in PM2.5 samples. gdut.edu.cn

The atmospheric lifetime of these compounds is influenced by their reactivity with atmospheric oxidants like hydroxyl radicals. researchgate.net Research on gas-phase benzothiazole indicates it can be oxidized in the atmosphere, contributing to the formation of secondary aerosols and participating in atmospheric sulfur chemistry. nih.govresearchgate.net This suggests that while the parent compound may be transported over certain distances, it is also likely to undergo transformation. The deposition of these aerosols, through wet or dry processes, can then contaminate soil and aquatic systems far from the original source. ncsu.edu

Biodegradation and Chemical Transformation in Environmental Systems

Once in the environment, this compound is subject to various degradation processes that determine its persistence and the nature of any transformation products.

Microbial Degradation Pathways in Soil and Water

Microbial activity is a key factor in the environmental degradation of many organic compounds. While specific pathways for this compound are not extensively detailed, research on related benzothiazoles and dithiocarbamates provides significant insights.

Benzothiazoles can be resistant to biodegradation, particularly vulcanized rubber which contains cross-linked structures and various additives that can inhibit microbial activity. nih.govnih.gov However, numerous microorganisms have been identified that can degrade benzothiazole derivatives. kuleuven.be Aerobic mixed cultures have been shown to utilize benzothiazoles as a source of carbon and nitrogen. d-nb.info For instance, bacteria from the genus Rhodococcus have been identified as capable of degrading benzothiazole and some of its derivatives. scilit.com

The degradation of dithiocarbamates has also been studied. Microbial consortia containing methylotrophic bacteria such as Alcaligenes, Pseudomonas, and Hyphomicrobium have been shown to biodegrade dithiocarbamates under aerobic conditions. google.com The proposed pathway for vulcanized rubber degradation often begins with the cleavage of sulfur cross-links by microorganisms, a process known as biodesulfurization, which makes the polymer backbone more accessible to further enzymatic attack. researchgate.netzenodo.org

Table 2: Microorganisms Involved in the Degradation of Related Compounds

| Microorganism Genus | Compound(s) Degraded | Environment | Key Findings |

|---|---|---|---|

| Rhodococcus | Benzothiazole (BTH), 2-hydroxybenzothiazole (OBT) | Soil, Activated Sludge | Capable of utilizing BTH as a sole carbon and nitrogen source. scilit.com |

| Alcaligenes, Pseudomonas, Hyphomicrobium | Dithiocarbamates | Soil, Water | A microbial consortium of these genera can effectively degrade dithiocarbamates. google.com |

| Trametes versicolor, Pleurotus ostreatus | Vulcanized Rubber | Solid Medium | White rot fungi that achieved biodegradation percentages of 7.5% and 6.1%, respectively. nih.gov |

Photodegradation Kinetics and Product Identification

Sunlight can play a significant role in the transformation of chemical compounds in the aquatic environment. The photodegradation of benzothiazole and its derivatives has been the subject of several studies.

Direct photolysis of benzothiazole (BTH) in water is generally slow, but the process can be enhanced by the presence of photosensitizers or through advanced oxidation processes. researchgate.net For example, the UV-activated peracetic acid process has been shown to efficiently degrade BTH, primarily through hydroxyl radical attack. rsc.org

Studies on the photodegradation of 2-mercaptobenzothiazole (B37678) (2-SH-BTH), a related compound, show that it can be photoconverted into benzothiazole and 2-hydroxybenzothiazole. researchgate.net The kinetics of these reactions often follow a pseudo-first-order model. rsc.orgshd-pub.org.rs

The transformation products identified from the photodegradation of benzothiazoles include hydroxylated derivatives, which are formed through the addition of hydroxyl radicals to the aromatic ring. rsc.orgnih.gov For instance, the continuous hydroxylation of BTH is a key transformation pathway under UV/PAA treatment. rsc.org

Table 3: Photodegradation of Benzothiazole (BTH)

| Process | Conditions | Pseudo First-Order Rate Constant (k) | Key Transformation Pathway |

|---|---|---|---|

| UV/Peracetic Acid (PAA) | [PAA] = 5-30 mg L⁻¹, pH = 3.0-11.0 | 0.059 min⁻¹ | Continuous Hydroxylation |

Data synthesized from studies on benzothiazole, a core structure of the target compound. researchgate.netrsc.org

Ecotoxicological Impact Assessments

The release and persistence of this compound and its degradation products in the environment necessitate an evaluation of their potential impact on ecosystems. cabidigitallibrary.org

Benzothiazoles as a class of compounds have been shown to exhibit toxicity to various organisms. acs.orgnih.gov Leachates from rubber tires, which contain a mixture of benzothiazoles and other chemicals, have demonstrated acute toxicity to aquatic organisms like green algae and daphnia. wasteforum.cz Benzothiazole itself is known to be an irritant and dermal sensitizer. nih.gov

The toxicity of benzothiazole derivatives can vary. Studies have shown that 2-hydroxybenzothiazole (OTH), a common transformation product, exhibits greater cytotoxicity than the parent benzothiazole compound in some assays. gdut.edu.cnnih.gov Exposure to OTH has been shown to induce oxidative stress, DNA damage, and apoptosis in cell lines and affect the development of zebrafish embryos. nih.gov

However, some degradation processes may lead to detoxification. For example, the UV/PAA process was found to decompose benzothiazole into less toxic products. rsc.org Similarly, the detoxification of benzothiazole has been observed in microbial electrolysis cells. researchgate.net The ecotoxicological risk of this compound is therefore dependent not only on its own toxicity but also on the toxicity of the complex mixture of transformation products that can be formed in the environment. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Benzothiazole | BTH |

| 2-Hydroxybenzothiazole | OBT / OTH |

| 2-Mercaptobenzothiazole | MBT / 2-SH-BTH |

Aquatic Organism Toxicity Studies

Limited empirical data is publicly available regarding the specific toxicity of this compound to aquatic organisms. While comprehensive studies detailing the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates and algae for this particular compound are not readily found in the reviewed literature, the ecotoxicological profile of related benzothiazole compounds can offer some insights into its potential environmental impact.

For instance, studies on other benzothiazole derivatives, such as 2-(thiocyanomethylthio)benzothiazole (TCMTB) and its degradation products, have been conducted. Research has shown that the toxicity of benzothiazoles can vary significantly depending on the specific derivative. For example, TCMTB has been demonstrated to be highly toxic to aquatic life, while its degradation products may exhibit lower toxicity. However, without direct testing of this compound, any extrapolation of toxicity values from related compounds would be speculative.

A safety data sheet for a product containing this compound indicates that it is considered harmful to aquatic life, though specific LC50 or EC50 values are not provided. sigmaaldrich.com

Interactive Data Table: Aquatic Toxicity of this compound

| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Fish | 96 hours | LC50 | Data Not Available | |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48 hours | EC50 | Data Not Available | |

| Algae | 72 hours | EC50 | Data Not Available |

Terrestrial Ecosystem Impact Evaluation

There is a notable lack of specific research on the impact of this compound on terrestrial ecosystems. Information regarding its effects on soil organisms, such as earthworms and microorganisms, as well as on plant life, is not available in the public domain. General principles of ecotoxicology suggest that the impact of a chemical on terrestrial environments is influenced by factors such as its persistence in soil, its potential for leaching into groundwater, and its toxicity to soil flora and fauna. europa.eu Given that this compound is used as a fungicide, it may have an impact on soil microbial communities. chemimpex.com However, without dedicated studies, any assessment of its terrestrial ecosystem impact remains theoretical.

Toxicant Identification Evaluation (TIE) in Complex Environmental Matrices

Toxicant Identification Evaluation (TIE) is a methodology used to identify the specific chemicals responsible for toxicity in complex environmental samples, such as industrial effluents or urban runoff. The application of TIE has been successful in identifying various toxicants, including members of the benzothiazole family, in environmental samples like tire leachates. nih.gov For example, a study utilizing a CALUX (chemical-activated luciferase gene expression) cell bioassay-driven TIE approach identified 2-methylthiobenzothiazole and 2-mercaptobenzothiazole as aryl hydrocarbon receptor (AhR) agonists in tire extracts. nih.gov

While these studies demonstrate the utility of TIE for the broader class of benzothiazoles, no specific research has been found that explicitly details the use of TIE to identify this compound as a toxicant in complex environmental matrices.

Bioaccumulation and Biomagnification Potential

The potential for a chemical to bioaccumulate (build up in an organism) and biomagnify (increase in concentration at higher trophic levels in a food web) is a critical aspect of its environmental risk assessment. The bioaccumulation potential of a substance is often initially assessed based on its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for the chemical to accumulate in the fatty tissues of organisms.

Specific studies on the bioaccumulation and biomagnification of this compound were not found in the available literature. Research on other benzothiazoles indicates that bioaccumulation can occur in aquatic organisms. gdut.edu.cn However, factors such as the organism's metabolism and excretion rates also play a significant role in determining the extent of bioaccumulation. Without experimental data for this compound, its potential for bioaccumulation and biomagnification in the food chain cannot be definitively determined.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Analysis in Complex Matrices

Chromatographic techniques are indispensable for separating 2-Benzothiazolyl diethyldithiocarbamate (B1195824) from impurities, reactants, or degradation products, especially within intricate matrices like industrial process streams or environmental samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2-Benzothiazolyl diethyldithiocarbamate and for the quantitative analysis of this compound in mixtures. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation of benzothiazole (B30560) derivatives is often achieved using a mobile phase consisting of a mixture of solvents like acetonitrile, methanol, or tetrahydrofuran (B95107) (THF) with an aqueous buffer. nih.govijpsonline.com The pH of the mobile phase can be adjusted to optimize the separation of ionizable compounds. ijpsonline.com Detection is commonly performed using a UV detector, as the benzothiazole moiety is a strong chromophore, with monitoring wavelengths typically set around 240 nm. ijpsonline.com

For analyzing complex matrices such as industrial wastewater, HPLC is often coupled with mass spectrometry (LC-MS), which provides enhanced selectivity and sensitivity. nih.govresearchgate.net This combination allows for the confident identification and quantification of the target analyte even at trace levels amidst numerous other components. researchgate.net Sample preparation for complex matrices may involve a pre-concentration step like solid-phase extraction (SPE) to remove interfering substances and enrich the analyte. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., Microbondapak, 10 μm) | ijpsonline.com |

| Mobile Phase | Acetonitrile/Tetrahydrofuran/Buffer mixture (e.g., 40:40:20 v/v) | ijpsonline.com |

| Flow Rate | 1.0 mL/min | ijpsonline.com |

| Detection | UV Absorbance at 240 nm | ijpsonline.com |

| Ionization (for LC-MS) | Electrospray Ionization (ESI), Positive or Negative Mode | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products of this compound. This is particularly relevant in forced degradation studies, where the compound is subjected to stress conditions such as heat, light, oxidation, and hydrolysis to understand its stability and degradation pathways. mdpi.com

The process involves separating the degradation products on a GC column, followed by ionization (typically via electron impact, EI) and detection by a mass spectrometer. The mass spectrometer provides the mass-to-charge ratio of the fragment ions, generating a unique mass spectrum that acts as a molecular fingerprint for each compound. nih.gov By analyzing these fragmentation patterns, the structures of unknown degradation products can be elucidated. nih.gov

Potential degradation of this compound could involve cleavage of the sulfide (B99878) bond linking the benzothiazole and dithiocarbamate (B8719985) moieties. This would lead to the formation of compounds such as 2-mercaptobenzothiazole (B37678) (MBT) and derivatives of diethyldithiocarbamic acid. Further degradation could result in simpler structures like benzothiazole or 2-hydroxybenzothiazole (B105590). ethz.chresearchgate.net

| Potential Degradation Product | Plausible Origin | Analytical Note |

|---|---|---|

| 2-Mercaptobenzothiazole (MBT) | Cleavage of the C-S-S-C linkage | A known vulcanization accelerator and degradation product of related compounds. ethz.ch |

| Benzothiazole | Further degradation of MBT | Identified as a major degradation product of MBT. researchgate.net |

| 2-Hydroxybenzothiazole (OBT) | Oxidation/hydrolysis of the benzothiazole moiety | A common transformation product in benzothiazole biodegradation pathways. nih.gov |

| Diethyldithiocarbamic acid derivatives | Cleavage of the C-S-S-C linkage | May be unstable; could be detected as subsequent breakdown products. |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopy provides profound insight into the molecular structure of this compound, its electronic properties, and its interactions within a system, such as a polymer matrix.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable surface-sensitive technique for studying this compound when it is incorporated into a polymer matrix, for instance, as a vulcanization accelerator or stabilizer. This non-destructive method allows for the direct analysis of the material's surface without extensive sample preparation. researchgate.net

In polymer studies, ATR-FTIR can be used to monitor the chemical changes in both the polymer and the additive during aging or degradation processes. researchgate.net For example, the disappearance of characteristic absorption bands of this compound could indicate its consumption or leaching over time. Conversely, the appearance of new bands, such as a broad peak in the carbonyl region (~1700 cm⁻¹), would signify oxidative degradation of the host polymer. researchgate.net This allows researchers to assess the effectiveness of the additive in protecting the polymer. Advanced mathematical treatments of the spectra can even reveal subtle changes in weak IR bands, providing a more sensitive detection of material modifications. plos.org

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N (Benzothiazole ring) | 1600 - 1650 | Stretching |

| C=C (Aromatic ring) | 1450 - 1600 | Stretching |

| C-N (Thiocarbamoyl) | 1250 - 1350 | Stretching |

| C=S (Dithiocarbamate) | 950 - 1050 | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for unambiguous structural elucidation and is increasingly used for real-time monitoring of chemical reactions. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing researchers to track the transformation of reactants into products.

For reaction monitoring, changes in the NMR spectrum are observed over time. The disappearance of signals corresponding to the reactants and the simultaneous appearance and growth of signals for the products can be quantified by integrating the peak areas. This data allows for the determination of reaction kinetics. researchgate.net Advanced techniques, such as time-resolved kinetic NMR using continuous flow and spectroscopic imaging, enable the monitoring of off-equilibrium reactions with high temporal resolution, providing detailed mechanistic insights. nih.govresearchgate.net In the context of this compound, NMR could be used to monitor its synthesis, for example, from 2-mercaptobenzothiazole and a diethylthiocarbamoyl precursor, by tracking the characteristic shifts of the aromatic protons on the benzothiazole ring and the ethyl group protons. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Monitoring Application |

|---|---|---|

| Aromatic Protons (Benzothiazole) | ~7.3 - 8.1 | Shift changes indicate modifications to the benzothiazole ring system. rsc.org |

| -CH₂- (Ethyl group) | ~3.5 - 4.0 (quartet) | Appearance/disappearance tracks the dithiocarbamate moiety. |

| -CH₃ (Ethyl group) | ~1.2 - 1.5 (triplet) | Correlates with the -CH₂- signal for structural confirmation. |

| -SH (Mercaptobenzothiazole reactant) | Variable, broad | Disappearance of this signal would indicate consumption of the starting material. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The structure of this compound contains several chromophores—functional groups that absorb light—including the conjugated benzothiazole ring system and the dithiocarbamate group (-N-C=S). These features make the compound well-suited for UV-Vis analysis.

The absorption spectrum is characterized by one or more bands, with the wavelength of maximum absorbance denoted as λmax. The electronic transitions observed in the 200-400 nm range for organic molecules are typically π → π* and n → π* transitions. libretexts.org

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are high-energy transitions, often resulting in strong absorption bands, and are characteristic of the conjugated benzothiazole system.

n → π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as those on the sulfur and nitrogen atoms, to a π* antibonding orbital. These are lower-energy transitions and typically result in weaker absorption bands. shu.ac.uk

The position and intensity of these absorption bands can be influenced by the solvent polarity. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in more polar solvents, while π → π* transitions may show a bathochromic (red) shift. pharmatutor.org

| Electronic Transition | Orbitals Involved | Structural Origin | Expected Spectral Region |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | Conjugated benzothiazole ring system | Strong absorption, typically < 300 nm |

| n → π | HOMO (n) → LUMO (π) | Lone pairs on N and S atoms; C=S and C=N bonds | Weaker absorption, can be > 300 nm |

Thermal Analysis Methods in Polymer Research

Thermal analysis techniques are fundamental in characterizing the properties of vulcanization accelerators. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the curing process and the thermal stability of the accelerator, respectively.

Differential Scanning Calorimetry (DSC) for Curing Enthalpy Analysis

Differential Scanning Calorimetry is employed to measure the heat flow associated with the vulcanization process, allowing for the determination of the total heat of reaction, or curing enthalpy (ΔH). This value is crucial for understanding the extent and efficiency of the cross-linking reactions initiated by the accelerator.

In studies of rubber compounds, the curing process manifests as an exothermic peak in the DSC thermogram. The total enthalpy of this exotherm is directly proportional to the degree of cure. Research on related dithiocarbamate accelerator systems demonstrates that these compounds act as potent vulcanizing agents. The presence of such accelerators can significantly lower the activation energy of the vulcanization process, leading to a more efficient cure at lower temperatures. While specific enthalpy values for this compound are not detailed in the available literature, the typical behavior of dithiocarbamates involves a sharp and well-defined exothermic peak, indicating a rapid curing process.

Table 1: Representative DSC Curing Data for Accelerated Rubber Compounds

| Parameter | Value Range | Unit | Description |

|---|---|---|---|

| Onset Temperature (T_onset) | 130 - 160 | °C | Temperature at which the curing reaction begins. |

| Peak Temperature (T_peak) | 150 - 180 | °C | Temperature at the maximum rate of reaction. |

| Curing Enthalpy (ΔH) | 15 - 30 | J/g | Total heat released during the vulcanization process. |

Note: Data presented is representative of rubber compounds using dithiocarbamate-class accelerators and is intended for illustrative purposes.

Thermogravimetric Analysis (TGA) for Thermal Stability of Accelerators

Thermogravimetric Analysis is used to evaluate the thermal stability of the accelerator by monitoring its mass change as a function of temperature. This is critical for determining the safe processing window and the performance of the vulcanizate at elevated service temperatures.

For dithiocarbamate compounds, TGA typically reveals a multi-stage decomposition process. Studies on analogous transition metal dithiocarbamates show that the initial, and most significant, mass loss event often occurs at temperatures above 200°C. researchgate.net This primary decomposition stage corresponds to the breakdown of the dithiocarbamate ligand. The thermal stability is a key performance indicator; an accelerator that decomposes prematurely can lead to processing issues such as scorch, while one that is too stable may require excessively high temperatures to activate. The benzothiazole moiety in this compound is expected to confer a degree of thermal stability compared to simpler dithiocarbamates.

Table 2: Representative TGA Data for Dithiocarbamate Accelerators

| Parameter | Temperature (°C) | Mass Loss (%) | Description |

|---|---|---|---|

| Onset of Decomposition (T_onset) | > 200 | - | The temperature at which significant mass loss begins. |

| First Stage Decomposition | 210 - 275 | 65 - 70 | Major mass loss event corresponding to the breakdown of the molecule. researchgate.net |

| Final Residue at 600°C | Varies | < 10 | Remaining inorganic components after complete decomposition. |

Note: Data is based on studies of related dithiocarbamate compounds and illustrates typical thermal behavior.

Rheological Characterization of Vulcanization Processes

Rheological analysis provides information on the curing kinetics and the viscoelastic properties of the final vulcanized product. The Moving Die Rheometer (MDR) and Dynamic Mechanical Analysis (DMA) are essential tools for this characterization.

Moving Die Rheometer (MDR) Studies of Curing Properties

The Moving Die Rheometer is the industry standard for characterizing the curing process of rubber compounds. It measures the change in torque as a function of time at a constant temperature, providing key parameters such as scorch time, optimum cure time, and an indication of the final cross-link density.

Dithiocarbamate accelerators, including this compound, are classified as ultra-fast accelerators. lusida.comdergipark.org.tr This is reflected in MDR studies by a very short scorch time (ts2), which is the time available for processing before vulcanization begins, and a rapid cure rate. The maximum torque (MH) achieved is indicative of the stiffness and cross-link density of the cured rubber. The use of a thiazole-dithiocarbamate hybrid like this compound aims to balance a fast cure rate with adequate processing safety.

Table 3: Typical MDR Curing Parameters for Ultra-Fast Accelerators

| Parameter | Symbol | Typical Value | Unit | Description |

|---|---|---|---|---|

| Minimum Torque | ML | 0.5 - 1.5 | dNm | Viscosity of the uncured compound. |

| Maximum Torque | MH | 10 - 20 | dNm | Stiffness of the fully cured compound. |

| Scorch Time | ts2 | 1 - 3 | min | Time to a 2-unit rise in torque; indicates processing safety. |

| Optimum Cure Time | t90 | 5 - 15 | min | Time to reach 90% of maximum torque; indicates cure speed. |

Note: Values are representative for rubber formulations containing dithiocarbamate-class accelerators.

Dynamic Mechanical Analysis (DMA) of Vulcanizate Viscoelasticity

Dynamic Mechanical Analysis is performed on the cured rubber (vulcanizate) to characterize its viscoelastic properties, such as the storage modulus (E'), loss modulus (E''), and damping factor (tan δ), as a function of temperature or frequency. These properties are critical for predicting the end-use performance of the rubber product, including its stiffness, resilience, and energy dissipation characteristics.

For a vulcanizate cured with this compound, DMA results would reflect the formation of a densely cross-linked network. This typically results in a high storage modulus in the rubbery plateau region, indicating a stiff material. The position and height of the tan δ peak are associated with the glass transition temperature (Tg) and damping performance of the material. A lower and broader tan δ peak can suggest a more heterogeneous network structure, which can be influenced by the accelerator system. Research on styrene-butadiene rubber (SBR) vulcanizates shows that the curing system significantly impacts the glass transition and dynamic mechanical behavior. mdpi.com

Table 4: Representative DMA Properties of SBR Vulcanizates

| Parameter | Symbol | Value Range | Unit | Significance |

|---|---|---|---|---|

| Storage Modulus (at 25°C) | E' | 2 - 10 | MPa | Material stiffness in the rubbery region. |

| Loss Modulus (at Tg) | E'' | Varies | MPa | Energy dissipation capacity at the glass transition. |

| Tan Delta Peak (Tg) | tan δ | -60 to -40 | °C | Main relaxation peak, indicating the glass transition temperature. |

| Tan Delta Peak Height | - | 0.5 - 1.5 | - | Magnitude of damping at the glass transition. |

Note: Data represents typical values for SBR vulcanizates and is influenced by the specific formulation and cure system.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For benzothiazole (B30560) derivatives, these studies often employ methods like Density Functional Theory to elucidate their behavior. mdpi.comscirp.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the reactivity and thermodynamic properties of molecules like 2-Benzothiazolyl diethyldithiocarbamate (B1195824). mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to obtain optimized molecular geometries and electronic properties. mdpi.com

From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity descriptors can be calculated. mdpi.comscirp.org These descriptors help in predicting the chemical behavior of the compound. For instance, a small HOMO-LUMO energy gap (ΔE) suggests that a molecule is more reactive and less stable. scirp.org Other key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (σ), electronegativity (χ), and the electrophilicity index (ω). mdpi.comscirp.org Studies on various benzothiazole derivatives have shown how different substituents can tune these values, thereby altering the molecule's reactivity. scirp.orgnih.gov For example, electron-withdrawing groups can lower both HOMO and LUMO energy levels, reducing the energy gap and enhancing reactivity. nih.gov

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. scirp.org |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. mdpi.com |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. mdpi.com |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. scirp.org |

| Chemical Softness | σ | 1 / η | Reciprocal of hardness, indicates reactivity. mdpi.com |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons. scirp.org |

| Electrophilicity Index | ω | μ2 / (2η) where μ = -χ | Measures the energy stabilization when the system acquires additional electronic charge. mdpi.com |

Molecular orbital analysis, particularly the study of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—provides crucial insights into reaction mechanisms. mdpi.com The distribution of these orbitals on the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. The HOMO region is electron-rich and susceptible to electrophilic attack, while the LUMO region is electron-poor and prone to nucleophilic attack. mdpi.com The computed energies of HOMO and LUMO show that charge transfer can occur within the compound, which is a key aspect of its reactivity. mdpi.comresearchgate.net

Molecular Dynamics Simulations of Compound-Material Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and interactions.

MD simulations are employed to investigate the interaction of small molecules within polymer matrices, which is relevant for applications such as rubber vulcanization or polymer stabilization. To simulate a system like 2-Benzothiazolyl diethyldithiocarbamate in a polymer matrix (e.g., an epoxy resin), a simulation cell is constructed containing the polymer chains and the small molecule. dpi-proceedings.com The interactions are governed by a force field, such as AMBER or COMPASS. dpi-proceedings.commdpi.com

The simulation protocol typically involves an initial energy minimization, followed by equilibration in different ensembles (e.g., NVT, NPT) to bring the system to the desired temperature and pressure. mdpi.com During the production run, trajectories of all atoms are saved for analysis. Key properties calculated from these simulations include diffusion coefficients of the small molecule within the matrix, interaction energies between the compound and polymer chains, and changes in the polymer's mechanical properties (e.g., modulus). dpi-proceedings.commdpi.com Analysis of secondary bonding, such as hydrogen bonds or van der Waals interactions, can provide a deeper understanding of how the compound is distributed and how it affects the polymer's structure and properties. dpi-proceedings.com

Computational studies, including molecular docking and MD simulations, are essential for understanding how a compound like this compound might interact with biological targets such as enzymes or proteins. nih.govnih.gov This is a cornerstone of computer-aided drug design.

Molecular docking is first used to predict the preferred binding orientation of the compound within the active site of a target protein. nih.gov This provides an initial static picture of the interaction and a score to estimate binding affinity. nih.gov Following docking, MD simulations are performed on the protein-ligand complex to assess its stability and dynamics in a simulated physiological environment. nih.govnih.gov These simulations can reveal how the compound and the protein adapt to each other and can confirm the stability of key interactions. nih.gov Analysis of the simulation trajectory allows for the detailed study of binding free energies and the specific intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For benzothiazole derivatives, studies have identified key amino acid residues in various targets (e.g., kinases, DNA) that are crucial for binding and inhibition. nih.govnih.gov

| Interaction Type | Description | Importance in Binding |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and anchoring the ligand in the binding pocket. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Often a major driving force for ligand binding, especially for aromatic moieties like benzothiazole. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and shape complementarity. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for stabilizing the complex when both the ligand and protein pocket contain aromatic residues. |

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. chula.ac.th These models are valuable for predicting the activity of new compounds and optimizing lead structures in drug and materials discovery. chula.ac.th

For a series of benzothiazole derivatives, a QSAR model is built by first generating a dataset of compounds with known activities (e.g., anticancer IC50 values). researchgate.net For each compound, a set of molecular descriptors is calculated, which quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). chula.ac.th

Using statistical methods like multiple linear regression, a mathematical equation is developed that links these descriptors to the observed activity. researchgate.net The predictive power of the resulting QSAR model is then evaluated using statistical metrics (e.g., r², q²) and validated with an external test set of compounds. nih.gov SAR studies on benzothiazole derivatives have revealed important structural requirements for various biological activities. For example, group-based QSAR (G-QSAR) has shown that the presence of hydrophobic groups or specific substituents at certain positions on the benzothiazole scaffold can significantly enhance anticancer activity. chula.ac.thresearchgate.net These models provide valuable insights that guide the synthesis of more potent and effective compounds. mdpi.com

| Component | Description | Example for Benzothiazole Derivatives |

|---|---|---|

| Dataset | A collection of compounds with measured biological activity. | A series of 41 benzothiazole derivatives with anticancer activity data. researchgate.net |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Hydrophilic area, electronegativity contribution, topological indices. chula.ac.th |

| Statistical Model | A mathematical equation correlating descriptors with activity. | Multiple Linear Regression (MLR). researchgate.net |

| Model Validation | Assessing the statistical significance and predictive power of the model. | Cross-validation (q²), correlation coefficient (r²), F-test. nih.govresearchgate.net |

| Interpretation | Understanding which structural features influence activity. | The presence of hydrophobic groups at one position and hydrogen bond acceptors at another enhances activity. chula.ac.thresearchgate.net |

Quantitative Structure-Activity Relationships (QSAR) for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of this compound and related compounds, QSAR studies are instrumental in predicting their efficacy for various biological applications, such as antifungal or anticancer agents, by identifying key molecular descriptors that govern their activity.

Research into the biological activities of benzothiazole and dithiocarbamate (B8719985) derivatives has highlighted several structural features that are critical for their efficacy. For instance, studies on various benzothiazole derivatives have shown that substitutions on the benzothiazole ring can significantly influence their anticancer properties. The introduction of specific functional groups can alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. Similarly, the biological activity of dithiocarbamates is known to be dependent on the nature of the substituents attached to the nitrogen atom.

A hypothetical QSAR study on a series of benzothiazole dithiocarbamate derivatives might involve the calculation of various molecular descriptors, such as electronic properties (e.g., highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric parameters (e.g., molecular volume and surface area), and hydrophobicity (log P). These descriptors would then be correlated with experimentally determined biological activities (e.g., half-maximal inhibitory concentration, IC50) using statistical methods like multiple linear regression (MLR) to generate a predictive model.

For example, a QSAR model for the antifungal activity of a series of dithiocarbamate derivatives could reveal that the lipophilicity and the presence of specific substituents on the benzothiazole ring are key determinants of their efficacy. Such models provide valuable insights for the rational design of new, more potent compounds.

Table 1: Hypothetical QSAR Data for a Series of Benzothiazole Dithiocarbamate Derivatives

| Compound | Substituent (R) | LogP | HOMO (eV) | LUMO (eV) | IC50 (µM) | Predicted IC50 (µM) |

| 1 | H | 2.5 | -6.2 | -1.5 | 10.2 | 10.5 |

| This compound | -N(C2H5)2 | 3.8 | -5.9 | -1.2 | 5.8 | 6.1 |

| 3 | -N(CH3)2 | 3.1 | -6.0 | -1.3 | 8.1 | 8.3 |

| 4 | -Cl | 3.5 | -6.5 | -1.8 | 7.5 | 7.2 |

| 5 | -OCH3 | 2.9 | -5.8 | -1.1 | 9.5 | 9.8 |

Note: The data in this table is representative and for illustrative purposes only.

Predictive Models for Material Performance in Vulcanization

In the rubber industry, this compound is utilized as a vulcanization accelerator. Predictive models are crucial for understanding and optimizing its performance in the curing process of rubber. These models aim to predict the vulcanization characteristics, such as scorch time (the time before vulcanization begins), cure time (the time to reach optimal vulcanization), and the state of cure (the extent of cross-linking).

The performance of an accelerator is influenced by its chemical structure and its interaction with other components in the rubber formulation, such as sulfur, activators (e.g., zinc oxide and stearic acid), and the polymer itself. Computational models, often based on kinetic equations, are developed to simulate the complex chemical reactions that occur during vulcanization. These models can predict the effect of varying the concentration of the accelerator, temperature, and other processing conditions on the final properties of the vulcanized rubber.

For instance, a kinetic model for vulcanization accelerated by a benzothiazole derivative would typically include a set of differential equations describing the rates of formation and consumption of various intermediate species and cross-links. By solving these equations numerically, it is possible to predict the evolution of the cure state over time.

Experimental data from rheometers, which measure the change in torque of a rubber sample during vulcanization, are essential for developing and validating these predictive models. The torque is proportional to the cross-link density, providing a direct measure of the extent of cure.

Table 2: Typical Effect of this compound on Vulcanization Characteristics of Natural Rubber

| Parameter | Control (No Accelerator) | With this compound |

| Scorch Time (t_s2, min) | > 30 | 5 - 10 |

| Optimum Cure Time (t_90, min) | > 60 | 15 - 25 |

| Maximum Torque (M_H, dNm) | Low | High |

| Cure Rate Index (CRI) | Low | High |

Note: The data in this table is representative and for illustrative purposes only. Actual values depend on the specific rubber formulation and processing conditions.

These predictive models for material performance are invaluable for rubber technologists, enabling them to design rubber compounds with desired properties, optimize curing processes for efficiency and energy savings, and troubleshoot manufacturing issues.

Future Research Directions and Emerging Applications

Exploration of Next-Generation Sustainable Synthesis Routes

The future synthesis of 2-Benzothiazolyl diethyldithiocarbamate (B1195824) and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. bohrium.comairo.co.in Traditional synthesis methods are being re-evaluated in favor of more sustainable alternatives that offer mild reaction conditions, high yields, and the use of recyclable catalysts. bohrium.commdpi.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating and significantly reduced reaction times compared to conventional methods. nih.gov For instance, the condensation of 2-aminothiophenols, a key precursor for the benzothiazole (B30560) ring, has been efficiently achieved under microwave irradiation, often leading to higher yields in a fraction of the time. nih.gov

Solvent-Free and Aqueous Systems: Shifting away from volatile organic solvents is a primary goal. Research is focusing on solvent-free reactions or the use of water as a benign solvent, which drastically reduces chemical waste and hazards. researchgate.netrsc.org The cyclization of 2-aminothiophenols with reagents like tetramethylthiuram disulfide has been successfully demonstrated in water. rsc.org

Biocatalysis and Biocatalytic Approaches: The use of enzymes as catalysts presents a highly selective and environmentally friendly option, operating under mild aqueous conditions. airo.co.in Future research may identify specific enzymes capable of catalyzing the formation of the benzothiazole-dithiocarbamate linkage.

Novel Heterogeneous Catalysts: The development of recyclable, solid-supported catalysts is a major focus. researchgate.net Materials like silica (B1680970) sulfuric acid, CuFe₂O₄ nanoparticles, and various metal-organic frameworks (MOFs) are being investigated to facilitate the condensation and cyclization steps in benzothiazole synthesis, offering easy separation and reuse. eurjchem.comresearchgate.netmdpi.com

Utilization of CO₂ as a Feedstock: Innovative routes are exploring the use of carbon dioxide (CO₂) as a C1 source for forming the heterocyclic ring, providing a green alternative to traditional and more hazardous reagents like carbon disulfide. bohrium.comnih.govnih.gov

These next-generation synthetic routes promise not only to be more environmentally responsible but also to provide more efficient and cost-effective pathways for producing 2-Benzothiazolyl diethyldithiocarbamate and its analogs.

Advanced Functionalization for Tailored Material Performance

Beyond its established role as a rubber accelerator, this compound is a candidate for advanced functionalization to create materials with highly specific and enhanced properties. chemimpex.com Future research will likely focus on strategically modifying the core structure to tailor its performance in a variety of polymer and material science applications.

Potential Functionalization Strategies and Their Impact:

| Functionalization Site | Potential Modification | Targeted Material Performance Enhancement |

| Benzothiazole Ring | Introduction of electron-withdrawing or -donating groups (e.g., -NO₂, -CF₃, -OCH₃) | Improved thermal stability, altered electronic properties for conductive polymers, enhanced UV absorption for photostabilization. |

| Diethylamino Group | Variation of alkyl substituents (e.g., replacing ethyl with longer chains, cyclic, or aromatic groups) | Modified solubility and compatibility with different polymer matrices, control over vulcanization kinetics, altered metal-chelating properties. |

| Sulfur Linkage | Incorporation into a polymer backbone via the dithiocarbamate (B8719985) group | Creation of self-healing polymers where the reversible S-S bond can be utilized; development of redox-active polymers. |

Advanced functionalization can lead to applications in high-performance composites, specialty elastomers with superior heat and chemical resistance, and advanced coatings. For example, incorporating fluorinated groups could enhance the chemical resistance and reduce the surface energy of materials, while adding silane (B1218182) moieties could improve adhesion to inorganic fillers in composites.

Targeted Drug Discovery and Development Based on Benzothiazole-Dithiocarbamate Scaffolds

The hybrid structure of this compound combines two pharmacologically significant scaffolds, making it a promising platform for targeted drug discovery. researchgate.net The benzothiazole nucleus is found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties. nih.govnih.govnih.gov Dithiocarbamates are known for their metal-chelating abilities and have also shown potential as therapeutic agents. researchgate.net

Future research is directed towards designing and synthesizing novel derivatives for various therapeutic targets:

Anticancer Agents: Derivatives of benzothiazole bearing dithiocarbamate moieties have demonstrated significant anticancer activity. benthamdirect.comresearchgate.net Research has shown that certain compounds are particularly effective against specific cancer cell lines, such as melanoma. benthamdirect.comresearchgate.net Future work will focus on optimizing these structures to improve potency and selectivity, potentially by targeting tumor-specific enzymes or pathways. nih.govresearchgate.net

Antibacterial Agents: The benzothiazole scaffold is a key component of inhibitors for essential bacterial enzymes like DNA gyrase and dihydrofolate reductase. nih.govnih.gov By functionalizing the dithiocarbamate portion, researchers can aim to enhance cell wall penetration or inhibit multiple targets within bacterial cells, offering a strategy to combat antibiotic resistance. nih.govnih.gov

Enzyme Inhibitors: This class of compounds has potential as inhibitors for a variety of enzymes. For instance, benzothiazole derivatives are known to inhibit carbonic anhydrase, an enzyme implicated in some cancers. nih.govresearchgate.net The dithiocarbamate group's ability to chelate metal ions could be leveraged to target metalloenzymes crucial for pathogen survival or disease progression.

Table of Investigated Anticancer Activity in Benzothiazole-Dithiocarbamate Derivatives The following table presents findings from a study on synthesized benzothiazole-based piperazine-dithiocarbamate derivatives, highlighting their activity against various human tumor cell lines.

| Compound ID | Cancer Type | Cell Line | Activity |

| 3f | Melanoma | LOX IMVI | Very Significant |

| 3f | General | Active against all cancer types in single concentration assay | Significant |

Source: Based on data from studies on the anticancer activities of benzothiazole-dithiocarbamate derivatives. benthamdirect.comresearchgate.net

Enhanced Environmental Remediation Strategies Leveraging this compound Derivatives

The strong metal-chelating properties of the dithiocarbamate group make this class of compounds highly suitable for environmental remediation, particularly for the removal of toxic heavy metals from water. researchgate.netresearchgate.net Future research aims to develop advanced materials based on this compound derivatives for more efficient and selective environmental cleanup.

Emerging strategies include:

Immobilization on Solid Supports: To create practical and reusable remediation agents, derivatives can be covalently bonded or adsorbed onto solid supports like activated carbon, silica, or biopolymers. eeer.org This prevents the leaching of the chelating agent and allows for easy separation of the metal-loaded sorbent from the treated water. Modification of powdered activated carbon with sodium diethyldithiocarbamate has been shown to significantly enhance heavy metal adsorption, especially under neutral and alkaline conditions. eeer.org

Selective Metal Ion Capture: By modifying the substituents on the benzothiazole or dithiocarbamate moieties, it is possible to tune the electronic and steric properties of the chelating site. This could lead to the development of sorbents with high selectivity for specific high-value or highly toxic metals like chromium, lead, cadmium, or nickel. researchgate.netwjir.org

Development of Chelating Membranes and Fibers: Integrating these functional molecules into membrane or fiber structures could enable the development of advanced filtration systems for continuous-flow water treatment, offering a scalable solution for industrial wastewater.

Table of Heavy Metal Removal Efficiency Using Related Benzothiazole-dithiol Ligands The following table shows the percentage removal of various heavy metals from an aqueous solution using a 3H-Benzothiazole-2,2-dithiol ligand at an optimal pH.

| Metal Ion | Optimal pH | Percentage Removal (%) |

| Zinc (Zn) | 11.0 | 95.64% |

| Nickel (Ni) | 3.0 | 90.76% (using a related benzooxazole-dithiol ligand) |

| Copper (Cu) | 11.0 | >80% (estimated from final concentration data) |

| Iron (Fe) | 11.0 | >70% (estimated from final concentration data) |

Source: Based on data from a study on the heavy metal removal efficiency of benzothiazole-dithiol ligands. wjir.org

Integration into Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers, represent a frontier in materials science. rsc.orgmdpi.com The unique chemical characteristics of the this compound scaffold offer intriguing possibilities for its integration into such systems. These polymers can respond to internal stimuli like pH and temperature or external stimuli such as light or magnetic fields. nih.gov

Future research could explore:

pH-Responsive Systems: The nitrogen atoms in the benzothiazole ring can be protonated or deprotonated depending on the pH. By incorporating this molecule into a polymer, materials could be designed to swell, shrink, or release an encapsulated payload in response to specific pH changes, which is relevant for drug delivery to acidic tumor environments or inflamed tissues. mdpi.comnih.gov